molecular formula C21H20N4O2S B2866829 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1795478-39-5

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2866829
CAS RN: 1795478-39-5
M. Wt: 392.48
InChI Key: DLTRFLKIZQENMA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research has highlighted the synthesis of compounds with similar structures, emphasizing their potential in creating diverse chemical entities. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the compound's ability to undergo electrophilic substitution reactions, such as nitration and bromination, indicating its versatility in chemical synthesis Aleksandrov & El’chaninov, 2017.

Antimicrobial and Anticancer Activities

Another pivotal area of research is the investigation of biological activities. Zaki et al. (2018) synthesized pyridine and thioamide derivatives, demonstrating their antimicrobial and anticancer activities. This study emphasizes the potential of such compounds in developing new therapeutic agents Zaki et al., 2018.

Molecular Characterization and Biological Activity

Cakmak et al. (2022) conducted a comprehensive study on a thiazole-based heterocyclic amide, focusing on its antimicrobial activity and molecular characterization through various analytical techniques, including X-ray diffraction and density functional theory (DFT) modeling. This research underscores the compound's promising applications in pharmacology Cakmak et al., 2022.

Prooxidant and Antioxidant Processes

Research on thiazole derivatives, such as those conducted by Shalai et al. (2021), explores their effects on pro- and antioxidant processes in the liver homogenate of both healthy and tumor-bearing mice. These findings suggest the potential therapeutic benefits and safety of such compounds Shalai et al., 2021.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-24-18-9-4-7-15(18)17(23-24)13-25(12-14-6-5-11-27-14)21(26)20-22-16-8-2-3-10-19(16)28-20/h2-3,5-6,8,10-11H,4,7,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTRFLKIZQENMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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